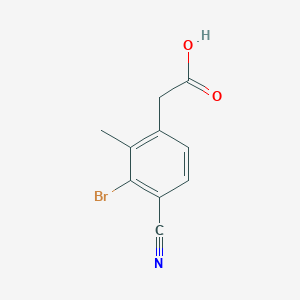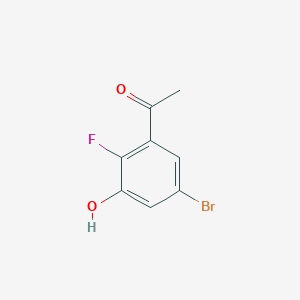
1-(5-Bromo-2-fluoro-3-hydroxyphényl)éthan-1-one
Vue d'ensemble
Description
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H6BrFO2 . It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds typically involves diazotization of an amino derivative, followed by hydrolysis of the obtained diazonium salt . Another method involves the reaction of an aminophenone with nitrous acid in the presence of sulfuric acid .Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is characterized by the presence of bromine, fluorine, and a hydroxy group attached to a phenyl ring, which is further connected to an ethanone group .Applications De Recherche Scientifique
Recherche sur l'activité spermicide
Le composé a été utilisé comme ligand dans la préparation de complexes métallocéniques tétraédriques contenant du vanadium (IV) (vanadocène), qui présentent une activité spermicide potentielle contre les spermatozoïdes humains .
Applications en science des matériaux
Il sert de précurseur pour la synthèse de récepteurs moléculaires, de blocs de construction en ingénierie cristalline, de conjugués stéroïdiens pour l'empreinte moléculaire, de colorants et de biosenseurs .
Synthèse de composés pharmaceutiques
L'introduction d'unités difluorobenzo[d][1,3]dioxole similaires sur des hétéroarènes est connue pour leur présence dans d'importants composés pharmaceutiques tels que le Lumacaftor .
Synthèse organique
Ce composé est disponible à l'achat et est probablement utilisé dans divers procédés de synthèse organique et applications de recherche .
Recherche sur les photoproduits
Dans des études portant sur les stratégies de synthèse et la réactivité de composés apparentés, il peut être impliqué dans la formation de photoproduits avec des applications potentielles en photochimie .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one are currently unknown. This compound is a chemical intermediate and is used in the production of various products in the chemical industry, including fragrances, pharmaceuticals, resins, and tear gas .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it is involved in. For instance, its synthesis involves treatment with methylmagnesium chloride in tetrahydrofuran at temperatures between 12-16°C .
Analyse Biochimique
Biochemical Properties
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins, potentially influencing protein folding and function. Additionally, the presence of bromine and fluorine atoms can enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical studies .
Cellular Effects
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling cascades. This can result in altered cellular responses, such as proliferation, differentiation, or apoptosis. Furthermore, 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of cells .
Molecular Mechanism
The molecular mechanism of action of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can function as an allosteric modulator, binding to a site distinct from the active site and inducing conformational changes that affect enzyme activity. Additionally, 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can influence gene expression by binding to transcription factors or chromatin-modifying enzymes, thereby regulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Additionally, prolonged exposure to 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can result in adaptive cellular responses, such as changes in gene expression or metabolic reprogramming, which can influence its overall impact on cells .
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, or disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to detrimental as the dosage increases. Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in glycolysis, the tricarboxylic acid cycle, or lipid metabolism, thereby altering the overall metabolic profile of cells. Additionally, 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one can affect the production and utilization of energy-rich molecules, such as ATP, by modulating the activity of enzymes involved in energy metabolism .
Transport and Distribution
The transport and distribution of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and intracellular localization. Once inside the cells, it may accumulate in specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its physicochemical properties and interactions with cellular components. These localization patterns can influence the compound’s activity and function within the cells .
Subcellular Localization
The subcellular localization of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors or chromatin-modifying enzymes. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is essential for elucidating its precise mechanisms of action .
Propriétés
IUPAC Name |
1-(5-bromo-2-fluoro-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(12)8(6)10/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNMNNAGPAPWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



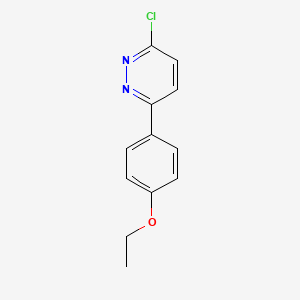


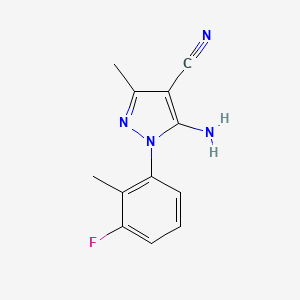
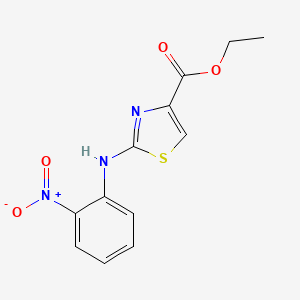


![6-N-Boc-2,6-diazabicyclo[3.2.1]octane](/img/structure/B1415434.png)
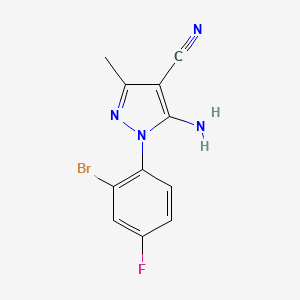
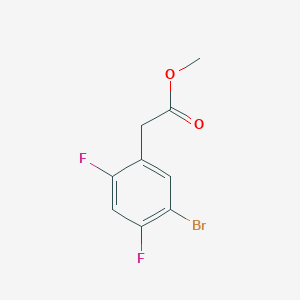
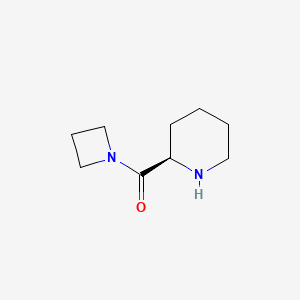
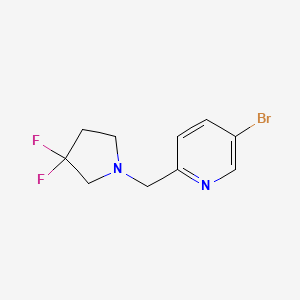
![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)
